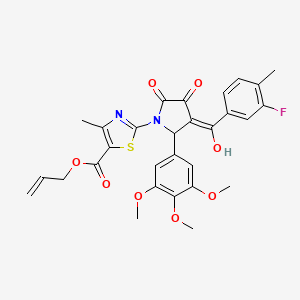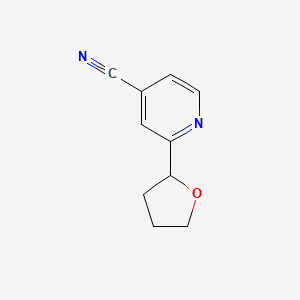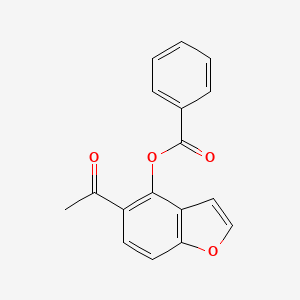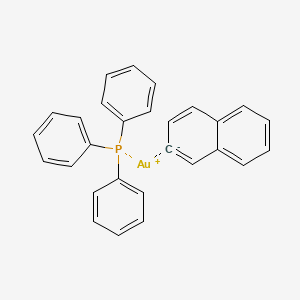![molecular formula C22H22N2O3 B12888467 (E)-1-[5-(4-Nitrophenyl)furan-2-yl]-N-(4-pentylphenyl)methanimine CAS No. 63485-09-6](/img/structure/B12888467.png)
(E)-1-[5-(4-Nitrophenyl)furan-2-yl]-N-(4-pentylphenyl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-(4-Nitrophenyl)furan-2-yl)methylene)-4-pentylaniline is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a 4-nitrophenyl group and a methylene-4-pentylaniline moiety. Furan derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(4-Nitrophenyl)furan-2-yl)methylene)-4-pentylaniline typically involves the condensation reaction between 5-(4-nitrophenyl)furan-2-carbaldehyde and 4-pentylaniline. The reaction is usually carried out in the presence of a suitable catalyst, such as piperidine, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N-((5-(4-Nitrophenyl)furan-2-yl)methylene)-4-pentylaniline can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-((5-(4-Nitrophenyl)furan-2-yl)methylene)-4-pentylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like sulfuric acid or nitric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
N-((5-(4-Nitrophenyl)furan-2-yl)methylene)-4-pentylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-((5-(4-Nitrophenyl)furan-2-yl)methylene)-4-pentylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s nitrophenyl group is known to undergo redox reactions, which can generate reactive oxygen species that disrupt cellular processes in microorganisms. Additionally, the furan ring can interact with biological macromolecules, leading to inhibition of essential enzymatic activities.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Nitrophenyl)furan-2-carboxylic acid
- Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
- 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one
Uniqueness
N-((5-(4-Nitrophenyl)furan-2-yl)methylene)-4-pentylaniline is unique due to its specific structural features, such as the combination of a nitrophenyl group with a furan ring and a methylene-4-pentylaniline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
63485-09-6 |
|---|---|
Fórmula molecular |
C22H22N2O3 |
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
1-[5-(4-nitrophenyl)furan-2-yl]-N-(4-pentylphenyl)methanimine |
InChI |
InChI=1S/C22H22N2O3/c1-2-3-4-5-17-6-10-19(11-7-17)23-16-21-14-15-22(27-21)18-8-12-20(13-9-18)24(25)26/h6-16H,2-5H2,1H3 |
Clave InChI |
PDFVATCXFGJRIZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC=C(C=C1)N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



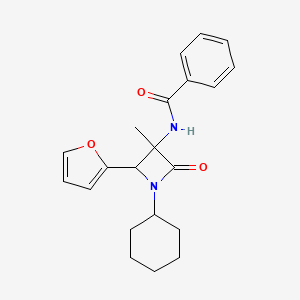
![Copper tris[tris(2-methylphenyl)phosphine]-](/img/structure/B12888394.png)
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl octyl butanedioate](/img/structure/B12888399.png)


![4-Ethoxy-2-methylbenzo[d]oxazole](/img/structure/B12888415.png)

